Dezaguanine mesylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

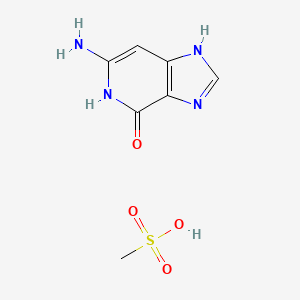

デザグアニンメシル酸塩は、様々な実験的げっ歯類腫瘍に対して有望な活性を示す、新規な抗プリン系代謝拮抗剤です。 これは、グアニンから 3-窒素原子を炭素原子に置き換えた、3-デザグアニンの誘導体です 。 この化合物は、臨床使用のためにメタンスルホン酸(メシル酸塩)塩として製剤化されています .

準備方法

デザグアニンメシル酸塩の合成は、イミダゾール前駆体の新規な環化反応を含みます。 このプロセスには、以下の手順が含まれます :

3-デザグアニンの合成: これは、イミダゾール前駆体の調製とそれに続く環化反応を含みます。

メシル酸塩への変換: 合成された 3-デザグアニンは、次にメタンスルホン酸と反応させることによってメシル酸塩の形に変換されます。

デザグアニンメシル酸塩の工業的生産方法は広く文書化されていませんが、合成は一般に、より大きな量のためにスケールアップされた実験室手順に従います。

化学反応の分析

デザグアニンメシル酸塩は、次のような様々な化学反応を起こします。

置換反応: メシル基は他の求核剤によって置換される可能性があり、求核置換反応において優れた脱離基となります.

核酸への組み込み: デザグアニンヌクレオチドは、グアニンヌクレオチドの代わりに核酸に組み込まれる可能性があり、これはその細胞毒性にとって重要です.

これらの反応で使用される一般的な試薬と条件には、メシル酸塩への変換のためのメタンスルホン酸、および置換反応のための様々な求核剤が含まれます。これらの反応から生成される主な生成物は、置換されたヌクレオチドと核酸です。

科学研究への応用

デザグアニンメシル酸塩は、次のような幅広い科学研究への応用があります :

化学: 求核置換反応における試薬として使用されます。

生物学: グアニンヌクレオチドの合成阻害と核酸への組み込み能力について研究されています。

医学: 特にげっ歯類の固形腫瘍や乳腺腺癌に対する抗腫瘍特性について調査されています。

産業: 新しい抗腫瘍薬の開発における潜在的な用途。

科学的研究の応用

Dezaguanine mesylate has a wide range of scientific research applications, including :

Chemistry: Used as a reagent in nucleophilic substitution reactions.

Biology: Studied for its ability to inhibit the synthesis of guanine nucleotides and its incorporation into nucleic acids.

Medicine: Investigated for its antitumor properties, particularly against rodent solid tumors and mammary adenocarcinomas.

Industry: Potential applications in the development of new antitumor drugs.

作用機序

デザグアニンメシル酸塩は、そのヌクレオチドに変換されることで効果を発揮し、その後、グアニンヌクレオチドの合成を阻害します。 これらのヌクレオチドは、グアニンヌクレオチドの代わりに核酸に組み込まれ、DNA合成を阻害し、細胞毒性を引き起こします 。分子標的は、ヌクレオチド合成とDNA複製に関与する酵素です。

類似の化合物との比較

デザグアニンメシル酸塩は、他のプリン系代謝拮抗剤と比較して、血液脳関門を通過する能力と長い半減期が特徴です 。類似の化合物には、以下のようなものがあります。

3-デザグアニン: デザグアニンメシル酸塩の親化合物。

7-デザグアニン: 同様の抗腫瘍活性を有する別のプリンアナログ.

グアニン: デザグアニンメシル酸塩が模倣し阻害する天然のプリン塩基.

類似化合物との比較

Dezaguanine mesylate is unique compared to other purine antimetabolites due to its ability to cross the blood-brain barrier and its prolonged half-life . Similar compounds include:

3-Deazaguanine: The parent compound of this compound.

7-Deazaguanine: Another purine analog with similar antitumor activity.

Guanine: The natural purine base that this compound mimics and inhibits.

生物活性

Dezaguanine mesylate is a novel antipurine antimetabolite that has garnered attention for its biological activity, particularly in the context of cancer treatment. This compound, a derivative of 3-deazaguanine, is characterized by the substitution of a carbon atom for the 3-nitrogen atom found in guanine. Its unique structural properties allow it to inhibit the synthesis of guanine nucleotides and disrupt nucleic acid incorporation, leading to cytotoxic effects in various tumor models.

This compound exerts its biological effects primarily through its conversion into nucleotides that interfere with guanine nucleotide synthesis. This interference results in:

- Inhibition of DNA Synthesis : By substituting for guanine nucleotides in nucleic acids, this compound disrupts normal DNA replication processes.

- Cytotoxicity : The incorporation of dezaguanine nucleotides into DNA leads to increased cellular toxicity, particularly in rapidly dividing cancer cells .

Antitumor Properties

Research has demonstrated that this compound exhibits significant antitumor activity against various experimental rodent tumors. Notably, it has shown efficacy against:

- Mammary Adenocarcinomas : Both slow and fast-growing variants have been targeted effectively by this compound.

- Other Tumor Models : Studies indicate a broader range of activity against different types of experimental tumors in rodent models .

Preclinical Studies

A series of preclinical studies have been conducted to evaluate the effectiveness and safety profile of this compound:

Case Studies and Clinical Insights

While this compound has not yet advanced to extensive clinical trials in humans, insights from related studies provide valuable context:

- Comparison with Other Antimetabolites : this compound's mechanism is akin to other purine analogs like 6-mercaptopurine and azathioprine, which are used in leukemia treatment. However, dezaguanine demonstrates unique advantages such as reduced toxicity and enhanced efficacy against specific tumors .

- Potential for Combination Therapies : Ongoing research suggests that combining this compound with other therapeutic agents may enhance its antitumor effects while minimizing side effects associated with traditional chemotherapy regimens .

特性

CAS番号 |

87434-82-0 |

|---|---|

分子式 |

C7H10N4O4S |

分子量 |

246.25 g/mol |

IUPAC名 |

6-amino-1,5-dihydroimidazo[4,5-c]pyridin-4-one;methanesulfonic acid |

InChI |

InChI=1S/C6H6N4O.CH4O3S/c7-4-1-3-5(6(11)10-4)9-2-8-3;1-5(2,3)4/h1-2H,(H,8,9)(H3,7,10,11);1H3,(H,2,3,4) |

InChIキー |

ZNTIXVYOBQDFFV-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)O.C1=C(NC(=O)C2=C1NC=N2)N |

正規SMILES |

CS(=O)(=O)O.C1=C(NC(=O)C2=C1NC=N2)N |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。